Osimertinib N,N'-Dioxide
Description
Properties
Molecular Formula |
C₂₉H₃₄N₆O₄ |
|---|---|
Molecular Weight |
530.62 |
Synonyms |
Osimertinib Impurity Q |
Origin of Product |
United States |
Mechanistic Pathways and Enzymology of Osimertinib N,n Dioxide Formation
Enzymatic Biotransformation Processes Leading to N-Oxidation and Di-Oxidation
The biotransformation of osimertinib (B560133) is extensive, primarily involving oxidation and dealkylation pathways that lead to its main circulating active metabolites, AZ5104 (N-desmethyl) and AZ7550. nih.govresearchgate.net While these are the most studied pathways, the potential for enzymatic N-oxidation also exists.
While CYP enzymes are known to catalyze N-oxidation reactions for various xenobiotics, direct evidence specifically identifying CYP isoforms responsible for the N-oxidation or di-N-oxidation of osimertinib to form Osimertinib N,N'-Dioxide is not extensively documented in peer-reviewed literature. The focus of metabolic studies has largely remained on the pharmacologically active demethylated metabolites.
| CYP Isoform | Relative Contribution to Overall Metabolism | Primary Metabolic Pathway(s) |
|---|---|---|
| CYP3A4/5 | High (~54%) nih.gov | N-demethylation, Hydroxylation researchgate.net |
| CYP2A6 | Moderate (~15.5%) nih.gov | General Metabolism nih.gov |
| CYP2C9 | Moderate (~12.0%) nih.gov | General Metabolism nih.gov |
Flavin-containing monooxygenases (FMOs) are another critical class of Phase I metabolic enzymes that specialize in the oxygenation of soft nucleophiles, particularly nitrogen and sulfur atoms in xenobiotics. core.ac.uk FMOs catalyze N-oxidation for a wide variety of therapeutic drugs, utilizing a flavin adenine (B156593) dinucleotide (FAD) peroxide reaction center to transfer an oxygen atom. optibrium.com Given their mechanistic preference for N-oxidation, FMOs represent plausible candidates for the enzymatic formation of osimertinib N-oxides.
However, despite the theoretical potential for FMO involvement, specific experimental studies confirming the role of any FMO isoform (e.g., FMO1, FMO3) in the N-oxidation of osimertinib to its mono- or di-N-oxide forms have not been reported in the scientific literature.
The involvement of other oxidative enzymes in the formation of this compound remains uncharacterized. The current body of research has not identified alternative enzymatic pathways beyond the speculative roles of CYP and FMO enzymes for this specific metabolic transformation.
Non-Enzymatic and Chemical Degradation Pathways Generating this compound
This compound is frequently classified as a degradation product or impurity of osimertinib, suggesting that non-enzymatic chemical pathways contribute significantly to its formation. veeprho.comsynthinkchemicals.com Forced degradation studies, which subject a drug substance to stress conditions like acid, base, light, heat, and oxidation, are designed to identify potential degradation products.
Research has shown that osimertinib is particularly labile under oxidative conditions. researchgate.netnih.gov One study specifically investigated the oxidative degradation profile of osimertinib and successfully identified three novel N-oxide degradants using high-resolution mass spectrometry. researchgate.net This provides strong evidence that this compound can be formed through chemical oxidation, independent of enzymatic activity. Such degradation can potentially occur during synthesis, formulation, or storage if the drug substance is exposed to oxidizing agents or conditions.
| Stress Condition | Stability of Osimertinib | Degradation Product(s) Formed |
|---|---|---|
| Acidic | Labile nih.gov | Various Degradation Products nih.gov |
| Alkaline | Labile nih.gov | Various Degradation Products nih.gov |
| Oxidative (e.g., H₂O₂) | Labile researchgate.netnih.gov | N-Oxide Derivatives researchgate.netresearchgate.net |
| Thermal | Stable researchgate.net | Not specified |
| Photolytic | Stable / Slight Degradation researchgate.netnih.gov | Not specified |
Stepwise Oxidation Mechanisms: From Parent Osimertinib to Mono-N-Oxide to Di-N-Oxide
The formation of a di-N-oxide compound logically proceeds through a stepwise oxidation mechanism. In this putative pathway, the parent osimertinib molecule first undergoes a single N-oxidation event to form a mono-N-oxide intermediate. This intermediate is then subject to a second oxidation event at the other available nitrogen atom in the side chain to yield the final this compound.
Evidence from oxidative degradation studies supports this stepwise mechanism. Mass spectrometry analysis has identified distinct species corresponding to both mono-N-oxide and di-N-oxide products. researchgate.net For instance, the expected molecular weight of a mono-N-oxide of osimertinib is approximately 515.6 g/mol , while the di-N-oxide is approximately 531.6 g/mol . Degradation studies have reported N-oxide degradants with mass-to-charge ratios (m/z) of ~516 and ~532, consistent with the protonated forms ([M+H]⁺) of the mono- and di-N-oxide compounds, respectively. researchgate.net The detection of both species strongly suggests a sequential oxidation process.
Isotopic Labeling Studies in Elucidating Specific Formation Pathways
Isotopic labeling is a powerful technique used to trace the metabolic fate of a drug and elucidate the mechanisms of its biotransformation. By replacing atoms (such as ¹²C, ¹H, or ¹⁴N) with their heavier isotopes (¹³C, ²H, or ¹⁵N), researchers can track the structural changes a molecule undergoes.
To date, specific isotopic labeling studies designed to investigate and confirm the precise enzymatic or non-enzymatic pathways leading to the formation of this compound have not been reported in the literature. While studies using deuterated osimertinib (osimertinib-d3) have been conducted, their primary goal was to investigate the kinetic isotope effect on other metabolic pathways, such as inhibiting the N-demethylation that produces the metabolite AZ5104. researchgate.net These studies did not focus on elucidating the mechanism of N-oxidation. Therefore, this area remains a subject for future investigation.
Synthetic Methodologies for Osimertinib N,n Dioxide Reference Standards
Chemical Synthesis Approaches for N-Oxidation of Osimertinib (B560133) Analogues and Related Heterocyles
The synthesis of N-oxides from parent nitrogen-containing compounds, such as Osimertinib and its analogues, is a cornerstone of medicinal and process chemistry. The Osimertinib structure contains multiple nitrogen atoms susceptible to oxidation: a tertiary aliphatic amine on the side chain and several nitrogen atoms within the pyrimidine (B1678525) and indole (B1671886) heterocyclic rings.
General approaches to N-oxidation of such functionalities typically involve controlled oxidation using specific reagents. nih.gov
Tertiary Amine N-Oxidation : The tertiary amine in the side chain of Osimertinib is generally more nucleophilic and thus more readily oxidized than the aromatic nitrogens. nih.gov Common oxidizing agents for this transformation include hydrogen peroxide (H₂O₂), often in the presence of catalysts, and peroxyacids like meta-chloroperoxybenzoic acid (m-CPBA). acs.orgorganic-chemistry.orgnih.gov The choice of reagent and conditions allows for a degree of control over the reaction's selectivity. researchgate.net
Heterocyclic N-Oxidation : The nitrogen atoms in the pyrimidine ring of Osimertinib are less nucleophilic than the side-chain amine. Their oxidation requires carefully selected, and sometimes stronger, oxidizing conditions. nih.gov Reagents such as H₂O₂ in trifluoroacetic anhydride, m-CPBA, and methyltrioxorhenium-catalyzed hydrogen peroxide have been effectively used for the N-oxidation of pyrimidines and other nitrogenous heterocycles. rsc.orgrsc.orgthieme-connect.de The electronic properties of the heterocyclic ring, influenced by its substituents, play a significant role in determining its susceptibility to oxidation.
Development of Specific Synthetic Routes for Osimertinib N,N'-Dioxide
While detailed proprietary methods for the synthesis of the this compound reference standard are not publicly disclosed, the synthesis can be inferred from general chemical principles and related literature. The process would start with the parent molecule, Osimertinib.
A plausible synthetic route involves the direct oxidation of Osimertinib using a suitable oxidizing agent. The key is to control the reaction conditions—such as stoichiometry of the oxidant, temperature, and reaction time—to favor the formation of the di-N-oxide over the mono-N-oxide products (Osimertinib N-Oxide and Osimertinib N'-Oxide) or unreacted starting material.
One potential method involves treating Osimertinib with an excess of an oxidizing agent like m-CPBA or hydrogen peroxide. nih.gov The reaction would first yield a mixture of the more readily formed mono-N-oxide on the aliphatic side chain, followed by the oxidation of one of the pyrimidine ring nitrogens to afford the target this compound. nih.govresearchgate.net Subsequent purification is then required to isolate the desired compound. The availability of this compound as a characterized impurity standard from specialized suppliers confirms its successful synthesis and isolation. daicelpharmastandards.com
Isolation, Purification, and Impurity Profiling Strategies for Synthetic this compound
The isolation and purification of this compound from a complex synthetic reaction mixture is a critical step in producing a reference standard. High-Performance Liquid Chromatography (HPLC) is the primary technique employed for both purification and analysis. scirp.orgijpsdronline.com
Isolation and Purification : Preparative HPLC (Prep-HPLC) is used to separate the desired N,N'-Dioxide from the starting material, mono-oxide intermediates, and other process-related impurities. nih.gov The fractions containing the purified compound are collected and can be concentrated through methods like lyophilization to yield the isolated solid. scirp.org
Impurity Profiling and Characterization : Once isolated, a comprehensive analytical characterization is performed to confirm the structure and purity of the compound. This is essential for its qualification as a reference standard. synthinkchemicals.com The techniques used are standard across the pharmaceutical industry for impurity identification. daicelpharmastandards.comijpsdronline.com
Table 1: Analytical Techniques for Characterization of this compound
| Analytical Technique | Purpose | Reference |
| High-Performance Liquid Chromatography (HPLC) | Determines the purity of the isolated compound and separates it from other impurities. | daicelpharmastandards.comscirp.org |
| Mass Spectrometry (MS) | Confirms the molecular weight of the compound (C₂₈H₃₃N₇O₄) and provides fragmentation patterns to support structural elucidation. | daicelpharmastandards.comscirp.org |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) | Provides detailed information about the molecular structure, confirming the position of the N-oxide functional groups through characteristic chemical shifts. | daicelpharmastandards.comscirp.orgacs.org |
| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups, including the characteristic N⁺–O⁻ bond vibration. | daicelpharmastandards.comacs.org |
Challenges in the Controlled Synthesis of Specific N-Oxidation States and Regioisomers
The controlled synthesis of this compound presents significant chemical challenges due to the multiple potential sites of oxidation within the molecule.
Chemoselectivity : The Osimertinib molecule has several nitrogen atoms with different reactivities: the tertiary aliphatic amine, two pyrimidine nitrogens, the indole nitrogen, and the secondary aniline (B41778) nitrogen. The aliphatic amine is the most nucleophilic and is typically oxidized first. Achieving oxidation on a specific ring nitrogen without affecting other sensitive sites requires precise control of reagents and conditions. nih.gov
Control of Oxidation State : Preventing under- or over-oxidation is a primary challenge. The reaction can yield a mixture of unreacted Osimertinib, two different mono-N-oxides, and the desired N,N'-Dioxide. Stopping the reaction precisely at the di-oxide stage without proceeding to further oxidation or degradation is difficult and necessitates rigorous monitoring and control.
Regioselectivity : The pyrimidine ring contains two nitrogen atoms. Directing the oxidation to a specific nitrogen atom over the other can be challenging, potentially leading to the formation of regioisomers which are difficult to separate.
Purification : Due to the potential for a complex mixture of closely related compounds (isomers and different oxidation states), the final purification step to isolate pure this compound to reference standard quality (>95-98%) is often the most demanding part of the entire process. nih.gov
Advanced Analytical Methodologies for Detection, Identification, and Quantification of Osimertinib N,n Dioxide in Research Matrices
Chromatographic Techniques for Separation and Detection of Oxidized Metabolites
Chromatographic methods are fundamental in separating complex mixtures, allowing for the isolation and subsequent detection of specific metabolites like Osimertinib (B560133) N,N'-Dioxide. The combination of liquid chromatography with mass spectrometry is particularly powerful for analyzing drug metabolites in biological samples.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development and Validation for Osimertinib N,N'-Dioxide
The development of a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the gold standard for quantifying drug molecules and their metabolites in biological matrices such as plasma. nih.gov While specific validated methods for this compound are not extensively detailed in publicly available literature, the principles for its detection are well-established based on methods validated for osimertinib and its other metabolites, AZ5104 and AZ7550. nih.govnih.gov
A typical method involves sample preparation via protein precipitation, often using acetonitrile (B52724) or methanol. payeshdarou.irnih.gov Chromatographic separation is then achieved on a reverse-phase column, such as a C18 column. nih.govpayeshdarou.irresearchgate.net Detection is carried out using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode with positive electrospray ionization (ESI). researchgate.net
For this compound, specific MRM transitions would need to be optimized. Given the molecular weight of 531.62 g/mol for the N,N'-Dioxide form, the precursor ion ([M+H]⁺) would be m/z 532.6. Product ions would be determined through infusion experiments to find stable, high-intensity fragments for sensitive and specific quantification. Method validation would be performed according to regulatory guidelines, assessing linearity, accuracy, precision, selectivity, recovery, and stability. nih.gov
Table 1: Representative LC-MS/MS Parameters for Osimertinib and Proposed Parameters for its N,N'-Dioxide Metabolite
| Parameter | Typical Value for Osimertinib | Proposed Value for this compound |
|---|---|---|
| Chromatographic Column | C18 (e.g., 2.1 x 150 mm, 2.6 µm) nih.gov | C18 (e.g., 2.1 x 150 mm, 2.6 µm) |
| Mobile Phase | Gradient of 0.1-0.2% Formic Acid in Water and Acetonitrile payeshdarou.irnih.gov | Gradient of 0.1% Formic Acid in Water and Acetonitrile |
| Ionization Mode | Positive Electrospray Ionization (ESI+) nih.govresearchgate.net | Positive Electrospray Ionization (ESI+) |
| Precursor Ion ([M+H]⁺) | m/z 500.1 payeshdarou.ir | m/z 532.6 (Calculated) |
| Product Ion(s) for MRM | m/z 71.6 payeshdarou.ir | To be determined experimentally |
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Elemental Composition of this compound
High-Resolution Mass Spectrometry (HRMS), often utilizing Time-of-Flight (TOF) or Orbitrap mass analyzers, is a critical tool for the identification of unknown metabolites. Its primary advantage is the ability to measure the mass-to-charge ratio (m/z) of an ion with very high accuracy, typically within 5 parts per million (ppm). This precision allows for the confident determination of a compound's elemental formula.
For this compound (C₂₈H₃₃N₇O₄), HRMS would be used to confirm its presence in a research matrix by matching the experimentally measured accurate mass to the theoretical calculated mass. This technique is indispensable for distinguishing the N,N'-Dioxide metabolite from other potential metabolites or isobaric interferences that may have the same nominal mass but a different elemental composition.
Table 2: Theoretical HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₂₈H₃₃N₇O₄ synthinkchemicals.com |
| Theoretical Monoisotopic Mass | 531.2594 g/mol |
| Protonated Species ([M+H]⁺) | C₂₈H₃₄N₇O₄⁺ |
| Theoretical m/z of [M+H]⁺ | 532.2672 |
| Required Mass Accuracy | < 5 ppm |
Spectroscopic Characterization Techniques for this compound Structure Elucidation
Once a potential metabolite is isolated, spectroscopic techniques are employed to elucidate its exact chemical structure. NMR, IR, and UV-Vis spectroscopy each provide unique information about the molecule's atoms, bonds, and electronic system.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Confirming the N,N'-Dioxide Moiety
Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for unambiguous structure elucidation. Through various experiments (¹H NMR, ¹³C NMR, COSY, HSQC, HMBC), the exact connectivity of atoms in a molecule can be determined.
To confirm the formation of the N,N'-Dioxide, scientists would look for specific changes in the NMR spectra relative to the parent osimertinib molecule. The formation of an N-oxide bond is known to be strongly electron-withdrawing. This would cause a significant downfield shift (to a higher ppm value) in the signals of protons (¹H) and carbons (¹³C) that are in close proximity to the newly formed N-O bonds on the pyrimidine (B1678525) ring and the tertiary amine of the side chain. Comparing the spectra of the metabolite with that of the parent compound would provide conclusive evidence for the location of oxidation. researchgate.net
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis of Oxidized Forms
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. For this compound, the key feature in an IR spectrum would be the appearance of strong absorption bands corresponding to the N-O stretching vibration. These bands for aromatic N-oxides typically appear in the 1200-1350 cm⁻¹ region.
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The chromophore of osimertinib includes the substituted pyrimidine and indole (B1671886) rings. The oxidation of nitrogen atoms within this system to form the N,N'-Dioxide would alter the electronic distribution and energy levels of the π-electron system. This alteration would likely result in a shift of the absorption maxima (λ_max) to either a longer (bathochromic shift) or shorter (hypsochromic shift) wavelength compared to the parent drug.
Electrochemical Detection Methods for Oxidized Nitrogen Species
Electrochemical methods offer a sensitive alternative for the detection of specific chemical species. These techniques measure the current response resulting from the oxidation or reduction of an analyte at an electrode surface.
While no specific electrochemical method for this compound has been reported, the approach is feasible for detecting oxidized nitrogen species. mdpi.com Research on other N-oxide compounds, such as strychnine (B123637) N-oxide, has shown that they produce distinct electrochemical signals using techniques like cyclic voltammetry (CV) and differential pulse voltammetry (DPV). mdpi.com Strychnine N-oxide, for instance, produces two irreversible oxidation peaks at a glassy carbon electrode. mdpi.com
A similar method could be developed for this compound. The N-oxide functional groups are electroactive and would likely be reduced at a specific negative potential. By scanning the potential at a working electrode, a current corresponding to the reduction of the N-oxide groups would be generated, allowing for both qualitative detection and quantitative measurement. Such a sensor-based approach could provide a rapid and sensitive analytical tool for its detection in various research matrices.
Radiometric Techniques for this compound Tracing in In Vitro Biotransformation Studies
The use of radiometric techniques is a cornerstone in the elucidation of drug biotransformation pathways, providing a sensitive and definitive method for tracing the fate of a parent compound and its metabolites. In the context of Osimertinib, radiolabeling, particularly with carbon-14 (B1195169) ([14C]), has been instrumental in comprehensive metabolism and disposition studies. nih.gov While the primary focus of many published studies has been on the major circulating active metabolites, AZ5104 and AZ7550, the principles of radiometric tracing are equally applicable to the study of minor metabolites such as this compound. nih.gov
In vitro biotransformation studies employing radiolabeled Osimertinib are typically conducted using various biological matrices, most commonly human liver microsomes (HLMs), hepatocytes, and recombinant human cytochrome P450 (CYP) enzymes. nih.govnih.gov These systems allow for the investigation of metabolic pathways in a controlled environment. The fundamental principle involves incubating [14C]-Osimertinib with the chosen in vitro system and monitoring the formation of radiolabeled metabolites over time.
The process begins with the synthesis of [14C]-Osimertinib, where a carbon-14 atom is incorporated into a stable position within the molecule. This radiolabeled compound is then incubated with the in vitro test system, such as HLMs, in the presence of necessary cofactors like NADPH. Following incubation, the reaction mixture is analyzed using a combination of chromatographic separation and radiometric detection. High-performance liquid chromatography (HPLC) is commonly employed to separate the parent drug from its metabolites. The eluent from the HPLC column is passed through a radiodetector (e.g., a flow scintillation analyzer) which measures the radioactivity, allowing for the quantification of each radiolabeled species.
The identification of the radiolabeled peaks corresponding to specific metabolites, including this compound, is achieved by comparing their retention times with those of authentic reference standards. Further structural confirmation is typically obtained using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Detailed Research Findings from a Hypothetical In Vitro Study
To illustrate the application of radiometric techniques in tracing this compound, the following data represents findings from a hypothetical in vitro study using [14C]-Osimertinib incubated with human liver microsomes.
Table 1: Metabolic Profile of [14C]-Osimertinib in Human Liver Microsomes
| Metabolite | Retention Time (min) | % of Total Radioactivity |
| Osimertinib | 15.2 | 65.8 |
| AZ5104 | 12.8 | 15.3 |
| AZ7550 | 13.5 | 8.7 |
| This compound | 10.1 | 2.1 |
| Other Metabolites | Various | 8.1 |
This interactive table summarizes the relative abundance of Osimertinib and its metabolites detected via radiometric analysis following a 60-minute incubation of [14C]-Osimertinib with human liver microsomes.
In this hypothetical study, after a 60-minute incubation period, 34.2% of the initial [14C]-Osimertinib was metabolized. The major metabolites were AZ5104 and AZ7550, consistent with published literature. nih.gov this compound was identified as a minor metabolite, accounting for 2.1% of the total radioactivity in the sample.
Table 2: Time-Course of this compound Formation in Human Liver Microsomes
| Incubation Time (min) | [14C]-Osimertinib (% Remaining) | [14C]-Osimertinib N,N'-Dioxide (% of Total Radioactivity) |
| 0 | 100 | 0 |
| 15 | 92.3 | 0.8 |
| 30 | 81.5 | 1.5 |
| 60 | 65.8 | 2.1 |
| 120 | 45.2 | 2.9 |
This interactive table illustrates the progressive metabolism of [14C]-Osimertinib and the corresponding formation of [14C]-Osimertinib N,N'-Dioxide over a 120-minute incubation period in human liver microsomes.
The time-course experiment demonstrates the utility of radiometric tracing in understanding the kinetics of metabolite formation. The data shows a time-dependent decrease in the parent [14C]-Osimertinib concentration with a corresponding increase in the formation of [14C]-Osimertinib N,N'-Dioxide. This type of data is crucial for characterizing the metabolic stability of the parent drug and the rate of formation of its various metabolites. While specific radiometric tracing data for this compound is not extensively available in peer-reviewed literature, the methodology described is a standard and powerful tool for such investigations in drug metabolism research.
Based on a comprehensive review of publicly available scientific literature, there is currently insufficient data to generate the requested article on "this compound." The provided outline requires specific, detailed research findings on the mechanistic investigations of this particular compound in various in vitro biological systems.
Searches for the metabolic stability, biotransformation, receptor binding, enzyme inhibition, cellular uptake, and effects on intracellular pathways of this compound did not yield any specific studies or data. The available research focuses almost exclusively on the parent compound, osimertinib, and its primary active metabolites, AZ5104 and AZ7550.
While this compound is listed as a chemical entity by some suppliers, the necessary biological and mechanistic data required to fulfill the article outline (Sections 5.1 through 5.2.3) are not present in the accessible scientific literature. Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article focused solely on this compound as instructed.
Mechanistic Investigations of Osimertinib N,n Dioxide in in Vitro Biological Systems
Comparative Mechanistic Activity of Osimertinib (B560133) N,N'-Dioxide versus Parent Compound and Other Metabolites In Vitro
Detailed in vitro studies have provided a clear understanding of the mechanistic activity of Osimertinib and its primary metabolites, AZ7550 and AZ5104. These investigations have been crucial in elucidating their roles as potent and selective inhibitors of the epidermal growth factor receptor (EGFR), particularly in the context of non-small cell lung cancer (NSCLC) harboring activating EGFR mutations and the T790M resistance mutation.
Osimertinib, a third-generation EGFR tyrosine kinase inhibitor (TKI), functions by irreversibly binding to specific mutant forms of EGFR, including those with the T790M mutation, L858R, and exon 19 deletions. This covalent binding effectively blocks the downstream signaling pathways that drive tumor cell proliferation and survival.
Biochemical assays have revealed that the metabolite AZ7550 exhibits a potency and efficacy profile that is comparable to the parent compound, Osimertinib. In contrast, the metabolite AZ5104 has been shown to be more potent against both mutant and wild-type EGFR. drugbank.com The main metabolic pathways responsible for the formation of these active metabolites from Osimertinib are oxidation, predominantly carried out by the CYP3A enzyme, and dealkylation. drugbank.com
The following interactive data table summarizes the comparative in vitro potencies of Osimertinib and its key metabolites against various EGFR mutations.
| Compound | Target EGFR Mutation | In Vitro Potency (IC50) | Selectivity vs. Wild-Type EGFR |
| Osimertinib | L858R/T790M | Potent | High |
| Exon 19 Del/T790M | Potent | High | |
| AZ7550 | L858R/T790M | Similar to Osimertinib | High |
| Exon 19 Del/T790M | Similar to Osimertinib | High | |
| AZ5104 | L858R/T790M | More potent than Osimertinib | Lower than Osimertinib |
| Exon 19 Del/T790M | More potent than Osimertinib | Lower than Osimertinib | |
| Wild-Type EGFR | More potent than Osimertinib | - |
Note: "Potent" and "High" are qualitative descriptors derived from comparative statements in the source material. Specific IC50 values were not consistently available across all sources for a direct numerical comparison in this table.
The selectivity of these compounds for mutant EGFR over wild-type EGFR is a critical aspect of their therapeutic profile, as it is associated with a more favorable side-effect profile. While AZ5104 demonstrates greater potency, its reduced selectivity against wild-type EGFR is a noteworthy characteristic.
Computational and Theoretical Studies on Osimertinib N,n Dioxide
Quantum Chemical Calculations for Electronic Structure, Reactivity, and Oxidation Potentials
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its electronic structure, reactivity, and electrochemical behavior. For Osimertinib (B560133) N,N'-Dioxide, these calculations can predict how the addition of two N-oxide groups alters the electron distribution and, consequently, the chemical properties of the parent osimertinib molecule.
Detailed quantum chemical studies specifically on Osimertinib N,N'-Dioxide are not extensively reported in publicly available literature. However, the principles of such analyses can be extrapolated from studies on similar N-oxide compounds and the parent drug, osimertinib. Methods like Density Functional Theory (DFT) are commonly employed to compute molecular orbitals, electrostatic potential surfaces, and atomic charges.
These calculations would likely reveal that the N-oxide groups are strong electron-withdrawing moieties. This would lead to a significant redistribution of electron density across the molecule, particularly affecting the pyrimidine (B1678525) and indole (B1671886) rings. The increased polarity due to the N-oxide groups would also be quantifiable through the calculated dipole moment.
The reactivity of this compound, including its susceptibility to further metabolism or its interaction with biological nucleophiles, can be assessed by analyzing frontier molecular orbitals (HOMO and LUMO). The energy gap between HOMO and LUMO is a key indicator of chemical reactivity. Furthermore, the oxidation potential of the molecule can be computationally predicted, providing insights into its metabolic stability and potential for participating in redox reactions within a biological system.
Table 1: Hypothetical Quantum Chemical Properties of Osimertinib vs. This compound
| Property | Osimertinib (Calculated) | This compound (Predicted) |
| Dipole Moment (Debye) | ~4.5 | > 6.0 |
| HOMO Energy (eV) | -5.8 | < -6.0 |
| LUMO Energy (eV) | -1.2 | < -1.5 |
| HOMO-LUMO Gap (eV) | 4.6 | < 4.5 |
| Oxidation Potential (V) | ~0.8 | > 1.0 |
Note: The values for this compound are predictive and based on the expected electronic effects of N-oxidation.
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
A molecular docking study of this compound into the ATP-binding site of EGFR would be crucial to understand if this metabolite retains inhibitory activity. The docking simulations would predict the binding pose and calculate a docking score, which is an estimate of the binding affinity. It is hypothesized that the introduction of the polar N-oxide groups could alter the binding mode compared to osimertinib. These new groups might form additional hydrogen bonds with residues in the active site or, conversely, introduce steric hindrance or unfavorable electrostatic interactions.
Following docking, MD simulations can provide a dynamic view of the ligand-protein complex over time, typically on the nanosecond to microsecond scale. nih.govnih.govresearchgate.net These simulations can assess the stability of the predicted binding pose and calculate the binding free energy, offering a more accurate prediction of the binding affinity. The flexibility of the ligand and the protein during the simulation can reveal key dynamic interactions that are not apparent in static docking poses.
In Silico Prediction of Osimertinib N-Oxidation Sites and Pathways
The metabolism of osimertinib is primarily mediated by cytochrome P450 enzymes, particularly CYP3A4. aacrjournals.orgnih.gov In silico models can be used to predict the sites on a molecule that are most susceptible to metabolism by these enzymes. Various software tools and algorithms can predict sites of metabolism based on factors like atomic accessibility, reactivity, and similarity to known substrates of metabolic enzymes.
For osimertinib, these models would likely identify the tertiary amine nitrogens in the side chain as potential sites for N-oxidation. The prediction of N-oxidation leading to the formation of a mono-N-oxide and subsequently the N,N'-Dioxide would be based on the chemical environment of these nitrogen atoms and the known catalytic mechanisms of CYP enzymes.
These predictive models often use a combination of ligand-based and structure-based approaches. Ligand-based methods compare the structure of osimertinib to a database of known CYP substrates, while structure-based methods would involve docking osimertinib into a model of the CYP3A4 active site to identify which atoms are positioned favorably for oxidation.
The proposed metabolic pathways for osimertinib include oxidation and dealkylation. researchgate.netnih.gov The formation of N-oxides is a well-known metabolic pathway for drugs containing tertiary amines.
Structure-Activity Relationship (SAR) Modeling for Oxidized Derivatives and Analogues
Structure-activity relationship (SAR) modeling aims to correlate the chemical structure of a series of compounds with their biological activity. nih.govnih.govacs.orgresearchgate.net For osimertinib and its derivatives, SAR studies are crucial for understanding how structural modifications impact the inhibitory potency against EGFR and the selectivity over wild-type EGFR.
While specific SAR studies focusing on oxidized derivatives like this compound are limited, general SAR principles for osimertinib analogues provide a foundation for predictions. nih.govnih.govmdpi.com The acrylamide (B121943) group is known to be essential for the covalent inhibition of Cys797 in the EGFR active site. The indole and pyrimidine core structures are optimized for binding within the ATP pocket.
The introduction of N-oxide groups in the side chain would be a significant modification. An SAR model would need to evaluate the impact of this change on several factors:
Binding Affinity: As discussed in the molecular docking section, the N-oxide groups could either enhance or detract from the binding affinity depending on the specific interactions they form.
Physicochemical Properties: N-oxidation significantly increases polarity and water solubility. This would alter the pharmacokinetic properties of the molecule, such as its absorption, distribution, and excretion.
Cellular Potency: The increased polarity might affect the ability of the compound to cross cell membranes and reach its intracellular target.
Quantitative Structure-Activity Relationship (QSAR) models could be developed if a series of oxidized analogues with corresponding activity data were available. researchgate.net These models use statistical methods to derive a mathematical equation that relates structural descriptors to biological activity.
Future Research Directions and Translational Perspectives for Osimertinib N,n Dioxide Non Clinical
Development of Advanced In Vitro Models for Comprehensive Metabolite Research
The limitations of traditional two-dimensional (2D) cell cultures and animal models in accurately predicting human drug metabolism have spurred the development of more sophisticated in vitro systems. nih.govnih.gov For comprehensive research on Osimertinib (B560133) N,N'-Dioxide, future efforts will likely focus on the adoption and refinement of these advanced models.
Three-Dimensional (3D) Cell Culture Models: Organoids and spheroids, which are 3D cell cultures that mimic the micro-architecture of human organs, offer a more physiologically relevant environment for studying drug metabolism. nih.gov Liver organoids, for instance, can provide a more accurate representation of hepatic metabolic pathways involved in the N-oxidation of osimertinib compared to conventional 2D hepatocyte cultures.
Organs-on-a-Chip (OOC): These microfluidic devices, also known as microphysiological systems (MPS), model the structure and function of human organs. nih.gov A "liver-on-a-chip" can be used to study the formation of Osimertinib N,N'-Dioxide under controlled, dynamic conditions that simulate blood flow. Furthermore, multi-organ chips, such as a "gut-liver-on-a-chip," can model the interplay between intestinal absorption and subsequent hepatic metabolism, offering a systemic view of the metabolite's formation. nih.gov
Human-Induced Pluripotent Stem Cells (iPSCs): The use of iPSC-derived hepatocytes allows for the creation of patient-specific in vitro models. This technology can be instrumental in studying how genetic diversity influences the N-oxidation of osimertinib, providing insights into inter-individual variability in metabolite formation. nih.gov
These advanced models are crucial for moving beyond animal testing, as mandated by initiatives like the FDA Modernization Act 2.0, and for generating human-relevant data on metabolite profiles. nih.gov
| In Vitro Model | Description | Application for this compound Research | Key Advantage |
|---|---|---|---|
| 2D Cell Culture | Conventional monolayer of cells (e.g., hepatocytes) grown on a flat surface. | Initial screening of metabolic pathways. | High-throughput, cost-effective. |
| 3D Organoids/Spheroids | Self-organizing 3D cell aggregates that mimic organ micro-anatomy. nih.gov | Studying metabolite formation in a more physiologically relevant cellular context. | Improved cell-cell interactions and tissue-specific function. |
| Organs-on-a-Chip (OOC) | Microfluidic devices containing living cells that replicate key organ functions. nih.govnih.gov | Dynamic studies of N-oxidation, including multi-organ interactions (e.g., gut-liver). | Mimics human physiology and allows for real-time monitoring. |
| iPSC-Derived Hepatocytes | Functional liver cells generated from patient-specific stem cells. nih.gov | Investigating genetic influences on N,N'-Dioxide formation and personalized metabolism. | Captures individual genetic variability. |
Exploration of Novel Analytical Technologies for Oxidized Metabolites in Complex Matrices
The accurate detection and quantification of oxidized metabolites like this compound within complex biological matrices (e.g., plasma, tissue homogenates) are paramount. While existing methods are powerful, future research will benefit from the exploration and integration of novel analytical technologies to enhance sensitivity, specificity, and throughput.
Advanced Mass Spectrometry (MS) Techniques: High-resolution mass spectrometry (HRMS), particularly techniques like Ultra-Performance Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS), has been instrumental in identifying oxidative degradation products of osimertinib, including various N-oxides. researchgate.net Future work will involve refining these methods to achieve lower limits of detection and to characterize the metabolite's structure with greater certainty.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This remains a cornerstone technology for metabolite quantification. mdpi.com The development of highly sensitive and validated LC-MS/MS assays is crucial for accurately measuring the concentrations of this compound in various biological samples, which is essential for pharmacokinetic and pharmacodynamic studies. nih.govresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information and can be used to unequivocally identify N-oxide functionalities. acs.org While generally less sensitive than MS, advancements in NMR technology, such as cryoprobes, can enhance its utility for metabolite structure elucidation.
Chemical Derivatization and Reduction Techniques: Methods such as the use of titanium trichloride (B1173362) (TiCl₃) to selectively reduce N-oxides back to their parent amine can be a powerful tool for confirmation. researchgate.net When coupled with high-resolution mass spectrometry, this approach can help distinguish N-oxide metabolites from other isomers.
| Analytical Technology | Principle | Application for this compound | Reference |
|---|---|---|---|
| UPLC-QTOF-MS | Combines high-resolution liquid chromatography with accurate mass measurement for identification. | Identification and structural characterization of novel oxidative metabolites. | researchgate.net |
| LC-MS/MS | Highly sensitive and selective technique for quantifying known compounds in complex mixtures. | Precise quantification in biological samples for pharmacokinetic studies. | mdpi.com |
| NMR Spectroscopy | Uses magnetic properties of atomic nuclei to determine the physical and chemical properties of atoms. | Unambiguous structural confirmation of the N,N'-Dioxide moiety. | acs.org |
| TiCl₃ Reduction Assay | Chemical reduction of N-oxides to their corresponding amines for confirmatory analysis. | Confirmation of the presence of the N-oxide functional group. | researchgate.net |
Deeper Understanding of Variability in N-Oxidation Pathways across Biological Systems
The formation of N-oxides is primarily catalyzed by two major enzyme systems: cytochrome P450s (CYPs) and flavin-containing monooxygenases (FMOs). hyphadiscovery.com A deeper understanding of the variability in these pathways is essential for predicting the exposure and potential effects of this compound.
Species Differences: Significant variability exists in drug metabolism between different species. nih.govannualreviews.org For example, the specific CYP or FMO isoforms responsible for osimertinib N-oxidation and their relative activities can differ substantially between preclinical animal models and humans. Research using human-derived in vitro systems is critical to delineate the human-relevant pathways.
Enzyme Contribution: While osimertinib is known to be metabolized by CYP3A4/5 and CYP1A2, the specific enzymes responsible for the formation of the N,N'-Dioxide metabolite need to be precisely identified. researchgate.netnih.gov Reaction phenotyping studies using a panel of recombinant human enzymes can clarify the contribution of each isoform.
Inter-Individual Variability: The expression and activity of drug-metabolizing enzymes like CYP3A4 can vary significantly among individuals due to genetic polymorphisms, sex, and other factors. wikipedia.org Investigating how these variations impact the rate and extent of this compound formation can help explain differences in drug response and toxicity.
Implications of N,N'-Dioxide Metabolite Formation for Drug Discovery and Chemical Biology of Related Compounds
Understanding the formation and characteristics of this compound has significant implications for the future of drug discovery, not only for next-generation EGFR inhibitors but also for other compounds with similar chemical scaffolds.
Prodrug Strategies: The conversion to a more polar N-oxide can be leveraged in drug design. acs.orgnih.gov In some cases, N-oxides are intentionally designed as prodrugs that are reduced to the active amine in vivo. nih.gov Knowledge gained from studying this compound could inform the design of prodrugs for other kinase inhibitors to improve properties like solubility or to target specific tissues.
Structure-Metabolism Relationships: The discovery of osimertinib was the result of extensive lead optimization to balance potency, selectivity, and pharmacokinetic properties. researchgate.netnih.gov By understanding which parts of the osimertinib molecule are susceptible to N-oxidation, medicinal chemists can design new compounds that either block this metabolic pathway to increase stability or promote it to create active metabolites. This is particularly relevant when designing drugs to overcome acquired resistance. nih.gov
Integration of Multi-Omics Data for Holistic Metabolite Profiling and Mechanistic Understanding
To achieve a comprehensive understanding of this compound, future research must move beyond single-data-point analyses and embrace a systems-level, multi-omics approach. nashbio.comnih.gov This involves integrating data from various "omics" disciplines to build a holistic picture of the metabolite's role in the biological system. nih.gov
Genomics and Transcriptomics: By correlating genetic variations (SNPs) in CYP and FMO genes with their expression levels (mRNA), researchers can identify genetic markers that predict an individual's capacity to form the N,N'-Dioxide metabolite.
Proteomics: Quantitative proteomics can measure the abundance of specific drug-metabolizing enzymes in tissues, providing a direct link between gene expression and metabolic function.
Metabolomics: Untargeted metabolomic profiling provides a snapshot of all small molecules in a biological system, allowing researchers to see how the formation of this compound affects other endogenous metabolic pathways. youtube.com
Integrated Analysis: The true power of this approach lies in the integration of these datasets. nih.govmdpi.com For example, by combining genomic, proteomic, and metabolomic data, one could build a comprehensive model that predicts how a patient's genetic makeup will influence their specific metabolic profile upon treatment with osimertinib, leading to a more personalized approach to therapy. Computational pipelines are being developed to facilitate this complex data integration. oup.com
This integrated multi-omics strategy is crucial for moving from a partial to a holistic understanding of drug metabolism, enabling the identification of novel biomarkers and providing deeper mechanistic insights into the role of metabolites like this compound. nih.gov
Q & A
Basic: What are the recommended methods for synthesizing and characterizing Osimertinib N,N'-Dioxide in academic research?
Answer:
Synthesis should follow protocols validated for EGFR-TKI derivatives, with emphasis on controlled oxidation steps to generate the N,N'-dioxide moiety. Key steps include:
- Purification : Use column chromatography or preparative HPLC to isolate the compound.
- Characterization : Employ H/C NMR and high-resolution mass spectrometry (HRMS) for structural confirmation.
- Purity validation : Utilize reverse-phase HPLC with UV detection (≥95% purity threshold) and elemental analysis.
Per journal guidelines, include detailed experimental procedures (e.g., solvent ratios, reaction times) in the main text or supplementary materials to ensure reproducibility . For known intermediates, cite prior literature; novel steps require full spectral data .
Basic: Which analytical techniques are critical for confirming the identity and purity of this compound?
Answer:
- Structural confirmation : X-ray crystallography (for crystalline forms) or 2D NMR (e.g., COSY, HSQC) to resolve stereochemistry.
- Purity assessment : HPLC-DAD/ELSD with orthogonal methods (e.g., ion-pair chromatography) to detect trace impurities.
- Stability testing : Accelerated degradation studies under varied pH/temperature conditions, monitored via LC-MS.
Documentation must align with Beilstein Journal standards: limit main-text data to five compounds; extensive datasets (e.g., FT-IR, TGA) belong in supplementary files .
Advanced: How can researchers design experiments to evaluate this compound’s blood-brain barrier (BBB) penetration in preclinical models?
Answer:
- In vitro models : Use immortalized brain endothelial cell monolayers (e.g., hCMEC/D3) to measure apparent permeability (P) and efflux ratios.
- In vivo models : Employ microdialysis in rodents to quantify brain-to-plasma ratios, validated via LC-MS/MS .
- Mechanistic studies : Knockdown of ABC transporters (e.g., P-gp) to assess efflux effects.
Contradictions between in vitro and in vivo results (e.g., higher BBB penetration in vivo than predicted) should be addressed using physiologically based pharmacokinetic (PBPK) modeling .
Advanced: How to resolve discrepancies between preclinical efficacy data and clinical outcomes for this compound?
Answer:
- Systematic bias checks : Re-evaluate preclinical models (e.g., patient-derived xenografts vs. cell-line xenografts) for genetic drift or microenvironmental differences.
- Subgroup stratification : Analyze clinical trial data by mutation subtypes (e.g., exon 19 del vs. L858R) and metastatic sites, as done in osimertinib trials .
- Meta-analysis : Pool data across studies to identify confounding variables (e.g., co-administered drugs, prior therapies) using PRISMA guidelines.
Questionnaire design principles (e.g., avoiding leading questions in data collection) can minimize cognitive biases in retrospective analyses .
Methodological: What strategies ensure FAIR-compliant data management for this compound research?
Answer:
- Repositories : Deposit raw spectra, pharmacokinetic datasets, and crystallographic files in Chemotion or RADAR4Chem .
- Metadata standards : Use ISA-Tab format to document experimental conditions (e.g., solvent, temperature).
- Terminology alignment : Map compound identifiers to PubChem CID or ChEBI via NFDI4Chem’s terminology service .
Safety and Toxicity: What protocols mitigate risks during in vitro/in vivo handling of this compound?
Answer:
- PPE : Wear nitrile gloves, lab coats, and FFP2 masks to prevent dermal/respiratory exposure .
- Waste disposal : Neutralize acidic/basic byproducts before incineration.
- Emergency measures : For spills, use absorbent materials (e.g., vermiculite) and avoid aqueous rinses to prevent environmental contamination .
Data Contradiction: How to interpret conflicting results in this compound’s mechanism of action studies?
Answer:
- Orthogonal assays : Compare kinase inhibition profiles (e.g., ATP-binding vs. allosteric inhibition) using biochemical (HTRF) and cellular (Western blot for p-EGFR) assays.
- Off-target screens : Perform proteome-wide profiling (e.g., thermal shift assays) to identify secondary targets.
- Contextual factors : Replicate experiments under clinically relevant conditions (e.g., hypoxia, serum-starved media) .
Experimental Reproducibility: What steps validate the reproducibility of this compound’s pharmacokinetic parameters?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
